8-Fluorooctanoic acid

Description

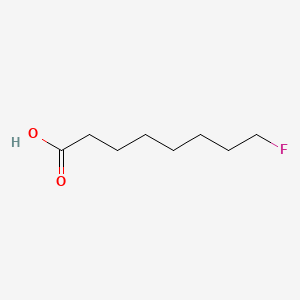

8-Fluorooctanoic acid (CAS: 353-25-3) is a monofluorinated derivative of octanoic acid, featuring a fluorine atom at the terminal (ω) carbon of the eight-carbon chain. Its chemical formula is C₈H₁₅FO₂, with the structure CH₂CH₂CH₂CH₂CH₂CH₂CH₂(CF)COOH. This compound has garnered attention in biochemical and radiopharmaceutical research due to its role as a substrate for lipoic acid ligase (LplA), enabling site-specific radiofluorination of biomolecules such as antibody fragments (e.g., 2G10-Fab-LAP) using [¹⁸F]-8-fluorooctanoic acid as a prosthetic group .

Properties

IUPAC Name |

8-fluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEPUDOYZJDXEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188804 | |

| Record name | 8-Fluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353-25-3 | |

| Record name | 8-Fluorooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Fluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Fluorooctanoic acid can be synthesized through several methods. One common approach involves the fluorination of octanoic acid derivatives. For instance, the reaction of octanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. Another method involves the use of lithium hydroxide monohydrate in methanol and water under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the fluorination efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Fluorooctanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into fluorinated alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perfluorinated carboxylic acids, while reduction can produce fluorinated alcohols.

Scientific Research Applications

Surfactants

One of the primary applications of 8-fluorooctanoic acid is as a surfactant in industrial processes. Its unique surface-active properties allow it to stabilize emulsions in various formulations, including:

- Emulsion polymerization : Used in the production of fluoropolymers.

- Cosmetic formulations : Enhances the stability and texture of creams and lotions.

Bioconjugation

This compound serves as a versatile building block for bioconjugation processes. Its derivatives can be utilized to modify biomolecules for targeted drug delivery systems or imaging agents in biomedical research.

Biological Interactions

Research has indicated that this compound exhibits significant interactions with biological membranes and proteins. These interactions influence enzyme activity and cellular uptake, making it a candidate for studies related to:

- Drug development : Understanding how modifications affect bioavailability.

- Toxicology : Investigating potential toxic effects on human health.

Table 1: Summary of Biological Interactions

| Interaction Type | Description | Implications |

|---|---|---|

| Protein Binding | Binds to specific enzymes, altering their activity | Potential drug target identification |

| Membrane Interaction | Alters membrane fluidity and permeability | Impacts drug delivery systems |

Antimicrobial Activity

Recent studies have demonstrated that this compound derivatives possess antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against common pathogens are summarized below:

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8.0 |

| Staphylococcus aureus | 4.0 |

| Candida albicans | 16.0 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Properties

Research has also explored the anticancer potential of this compound. A study reported cytotoxic effects on various cancer cell lines, with the following IC50 values:

Table 3: Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.0 |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest, particularly at the G1 phase.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria and fungi. The compound showed promising results against multi-drug resistant strains, indicating its potential as a therapeutic agent for treating infections caused by resistant pathogens.

Case Study 2: Anticancer Properties

Another significant study focused on the anticancer effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 8-fluorooctanoic acid involves its interaction with various molecular targets. The fluorine atom’s presence enhances the compound’s stability and reactivity. It can bind to proteins and enzymes, altering their function. The pathways involved include interactions with fatty acid-binding proteins and nuclear receptors such as peroxisome proliferator-activated receptor alpha (PPARα) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Octanoic Acid Derivatives

2-Fluorooctanoic Acid

- Structure : Fluorine at the α-carbon (second carbon).

- Synthesis : Multistep synthesis involving nucleophilic fluorination, requiring advanced techniques like vacuum distillation and NMR monitoring .

- Reactivity: The α-fluorine increases acidity (lower pKa) compared to 8-fluorooctanoic acid, enhancing its utility in enzymatic reactions.

- Applications : Primarily educational, demonstrating challenges in linear synthesis and reaction monitoring .

Perfluorooctanoic Acid (PFOA)

- Structure : Fully fluorinated carbon chain (CF₃(CF₂)₆COOH ).

- Reactivity/Stability : Extreme persistence due to strong C-F bonds, leading to environmental accumulation .

- Toxicity : Classified as a substance of very high concern (SVHC) due to bioaccumulation and hepatotoxicity .

- Regulatory Status : Heavily restricted under international conventions (e.g., Stockholm Convention) .

Halogenated Octanoic Acid Derivatives

8-Bromooctanoic Acid

- Structure : Bromine at the ω-carbon.

- Reactivity : Bromine’s polarizability facilitates nucleophilic substitution (e.g., in alkylation reactions), unlike fluorine’s electronegative but poor leaving-group behavior .

- Applications : Reference material in analytical chemistry due to regulatory compliance (USP/EMA standards) .

Functionalized Octanoic Acid Derivatives

8-Oxo-8-phenyloctanoic Acid

- Structure : Ketone and phenyl groups at the ω-carbon.

- Reactivity: The electron-withdrawing ketone group increases acidity (pKa ~3.5) compared to this compound (pKa ~4.8, estimated).

- Applications : Intermediate in organic synthesis for aromatic ring functionalization .

8-Aminooctanoic Acid

- Structure: Amino group at the ω-carbon.

- Reactivity: Basic amino group enables peptide coupling (e.g., N-Fmoc derivatives for solid-phase synthesis) .

- Applications : Building block in bioconjugation and drug design .

Comparative Data Tables

Table 1: Physical and Chemical Properties

*Estimated for non-PFOA compounds based on structural analogs.

Table 2: Environmental and Regulatory Profiles

Key Research Findings

- Bioconjugation Efficiency: this compound’s ω-fluorine allows selective enzymatic labeling with LplA, achieving >90% radiochemical yield in antibody fragments .

- Synthetic Challenges: Fluorination at the ω-position (vs. α) reduces steric hindrance, simplifying purification compared to 2-fluorooctanoic acid .

Biological Activity

8-Fluorooctanoic acid, also known as a perfluorinated carboxylic acid, is a compound that has garnered attention due to its biological activities and potential health implications. This article delves into the biological activity of this compound, including its toxicity, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound (C8H15FO2) is characterized by its perfluorinated carbon chain, which contributes to its unique properties as a surfactant. The compound consists of a hydrophobic fluorocarbon tail and a hydrophilic carboxylic acid head group, making it effective in various industrial applications, particularly as a surfactant in chemical processes .

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The LD50 values, which indicate the lethal dose required to kill 50% of a test population, have been determined in animal models. For instance, studies have shown that the LD50 for related perfluorinated compounds can vary significantly based on the specific structure and exposure route .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have indicated potential chronic toxicity associated with this compound. Research has demonstrated that perfluorinated compounds can lead to adverse health effects such as liver damage and immune suppression. A notable study involving Sprague-Dawley rats found that high doses of related compounds resulted in significant histopathological changes in liver tissues and decreased survival rates among females .

| Study | Dosage (mg/kg/day) | Effects Observed |

|---|---|---|

| Study A | 0, 2.5, 15, 100 | No significant effects on body weight or hematology |

| Study B | 5, 30, 200 | Histological changes in kidneys at high doses; decreased survival in females |

| Study C | Various doses | Immune suppression noted in laboratory animals |

Pharmacological Activity

This compound has been explored for its potential pharmacological applications. Notably, it has been investigated as a substrate for lipase enzymes, which play a crucial role in lipid metabolism. In radiolabeling studies, it was used effectively as a prosthetic group for biomolecules, demonstrating its utility in biochemical applications .

Case Studies

- Immune Response Suppression : A study highlighted the immune suppressive effects of perfluorinated compounds including this compound. Elevated exposure levels were correlated with reduced humoral immune response in laboratory animals, raising concerns about their impact on human health .

- Environmental Persistence : Research indicates that perfluorinated compounds are highly persistent in the environment and can bioaccumulate in living organisms. This persistence raises alarms regarding long-term exposure risks to wildlife and humans alike .

- Human Health Implications : Epidemiological studies have suggested associations between exposure to perfluorinated compounds and various health outcomes, including elevated cholesterol levels and potential links to other metabolic disorders .

Q & A

Q. What analytical methodologies are recommended for detecting 8-Fluorooctanoic acid in environmental or biological matrices?

To quantify this compound, researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode, as this technique offers high sensitivity for fluorinated carboxylic acids. Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is critical for sample cleanup, particularly for complex matrices like serum or wastewater . Method validation should include spike-and-recovery experiments with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects.

Q. How can the synthesis of this compound be optimized for high purity and yield?

Synthesis typically involves nucleophilic substitution of 8-bromooctanoic acid with a fluoride source (e.g., KF in dimethylformamide). Reaction optimization should focus on temperature control (80–100°C) and stoichiometric excess of fluoride (≥2:1 molar ratio). Post-synthesis purification via recrystallization (using hexane/ethyl acetate) or preparative HPLC with a C18 column ensures purity >98%. Characterization should include ¹⁹F NMR (δ ≈ -215 ppm for CF bond) and FTIR (C=O stretch at ~1700 cm⁻¹) to confirm structural integrity .

Advanced Research Questions

Q. What experimental strategies are effective in investigating the endocrine-disrupting potential of this compound?

Mechanistic studies require a combination of in vitro and in vivo approaches:

- Receptor binding assays : Use human estrogen receptor alpha (ERα) transfected HEK293 cells to measure competitive binding via fluorescence polarization.

- Transcriptomic profiling : RNA-seq analysis of liver or adrenal tissues from exposed rodent models to identify dysregulated pathways (e.g., steroidogenesis).

- Cross-species comparisons : Evaluate species-specific responses using primary hepatocytes from humans, rats, and zebrafish to assess metabolic activation differences .

Q. How can physiologically based pharmacokinetic (PBPK) modeling resolve contradictions in bioaccumulation data for this compound?

PBPK models should integrate in vitro hepatic clearance data (e.g., microsomal stability assays) and tissue:plasma partition coefficients derived from equilibrium dialysis. Sensitivity analyses must address interspecies variability in renal reabsorption (e.g., human vs. rodent OAT1/OAT3 transporter expression). Discrepancies in adipose tissue accumulation can be resolved by adjusting lipid-water partition coefficients based on octanol-water distribution ratios (log D values) measured at physiological pH .

Q. What statistical frameworks are suitable for reconciling conflicting ecotoxicity thresholds reported for this compound?

Apply Bayesian hierarchical modeling to harmonize LC₅₀ values from diverse studies, incorporating covariates such as exposure duration, test organism life stage, and water hardness. Meta-regression analysis can identify outliers due to methodological artifacts (e.g., solvent carriers affecting bioavailability). Weight-of-evidence approaches should prioritize studies adhering to OECD Test Guidelines (e.g., OECD 210 for fish toxicity) .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported biodegradation rates of this compound under aerobic vs. anaerobic conditions?

- Controlled microcosm experiments : Compare degradation kinetics in sludge inocula from wastewater treatment plants (aerobic) vs. sediment slurries (anaerobic), using ¹⁴C-labeled this compound to track mineralization (¹⁴CO₂ evolution).

- qPCR for functional genes : Quantify defB (defluorinase) gene abundance to correlate microbial activity with degradation rates .

Q. What protocols ensure reproducibility in measuring this compound’s protein-binding affinity?

Use equilibrium dialysis with radiolabeled ([¹⁴C]) this compound and human serum albumin (HSA) at physiological concentrations (40 g/L). Control for pH (7.4), ionic strength (0.15 M NaCl), and temperature (37°C). Include competition assays with known HSA ligands (e.g., warfarin) to identify binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.